4-Methyl-1H-indazol-3-ol is a chemical compound belonging to the indazole class of heterocyclic compounds. Indazoles are characterized by a fused benzene and pyrazole ring structure, and their derivatives often exhibit various biological activities. 4-Methyl-1H-indazol-3-ol is particularly notable for its potential applications in medicinal chemistry, including anticancer and antimicrobial properties.
The compound can be synthesized through various chemical reactions involving indazole derivatives. The synthesis often involves starting materials like 3-bromo-1H-indazole and different reagents to introduce functional groups or modify the existing structure.
4-Methyl-1H-indazol-3-ol can be classified under:
Several synthetic methods have been reported for the preparation of 4-Methyl-1H-indazol-3-ol. Common methods include:
The synthesis typically requires controlled conditions such as temperature and solvent choice (often ethanol or methanol) to optimize yield and purity. The use of catalysts like palladium in coupling reactions significantly enhances reaction efficiency.
The molecular structure of 4-Methyl-1H-indazol-3-ol can be represented as follows:
4-Methyl-1H-indazol-3-ol can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 4-Methyl-1H-indazol-3-ol primarily involves their interaction with biological targets such as enzymes or receptors:
Data from studies suggest that certain derivatives exhibit selective cytotoxicity against cancer cell lines, indicating their potential as therapeutic agents.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure and purity of synthesized compounds. For example, characteristic peaks in NMR spectra provide information about hydrogen environments in the molecule.
4-Methyl-1H-indazol-3-ol has several scientific applications:
4-Methyl-1H-indazol-3-ol represents a strategically functionalized heterocyclic scaffold gaining prominence in contemporary drug discovery. Characterized by a bicyclic structure comprising a benzene ring fused with a pyrazole moiety containing a methyl group at position 4 and a hydroxyl group at position 3, this compound exemplifies the molecular ingenuity employed in rational drug design. Its structural architecture facilitates diverse non-covalent interactions with biological targets, including hydrogen bonding through the N-H and O-H groups, hydrophobic interactions via the methyl group, and π-stacking through the aromatic system. The tautomeric equilibrium between the 3-hydroxy and 3-oxo forms further enhances its binding versatility [9]. As synthetic methodologies advance, this once-challenging scaffold has become increasingly accessible, enabling its exploration across multiple therapeutic domains. Its emergence coincides with a broader recognition of indazole derivatives as privileged structures in medicinal chemistry, capable of modulating biologically relevant targets with high precision and favorable pharmacokinetic profiles [5] [9].
The indazole nucleus has established itself as a structurally indispensable framework in pharmaceutical development due to its exceptional versatility in molecular recognition processes. This bicyclic system exhibits three tautomeric forms (1H-, 2H-, and 3H-indazole), with the 1H-tautomer predominating due to its approximately 2.3-3.6 kcal/mol greater thermodynamic stability compared to the 2H-form [9]. This inherent stability, confirmed through photophysical, thermochemical, and computational studies (MP2/6-31G* level), provides a reliable foundation for structure-based drug design. The structural significance of 4-Methyl-1H-indazol-3-ol specifically arises from its strategic substituents: the 4-methyl group enhances lipophilicity and influences the compound's electron distribution, while the 3-hydroxy group serves as a critical hydrogen bond donor/acceptor, mimicking phenolic or carboxylic acid functionalities in target engagement [6] [9].
This molecular architecture enables potent inhibition of diverse enzymes. For instance, in antimicrobial applications, dual heterocyclic compounds incorporating the indazole core have demonstrated remarkable efficacy against Streptococcus pneumoniae (MIC values as low as 4.0 µg/mL), outperforming ampicillin (MIC 9.1 µg/mL) [2]. Similarly, in neurological targets, 1H-indazol-3-ol derivatives function as potent d-amino acid oxidase (DAAO) inhibitors, achieving nanomolar potency (e.g., compound 37, 6-fluoro-1H-indazol-3-ol) through optimal positioning within the enzyme's active site [4] [6]. Computational analyses confirm strong binding affinities, with ΔG values reaching -8.34 kcal/mol, facilitated by critical interactions with residues like Arg283, Tyr228, and Arg265 in human DAAO [6]. The following table illustrates how specific substituents on the indazole scaffold influence biological activity against various targets:
Table 1: Impact of Indazole Scaffold Modifications on Biological Activity
Indazole Derivative | Substituents | Biological Target | Key Activity Metric | Significant Interactions |
---|---|---|---|---|
Dual heterocycles [2] | 1,2,3-triazole/1,3,4-oxadiazole linked | Microbial DNA Gyrase | MIC: 4.0-8.0 µg/mL (S. pneumoniae) | H-bonding, π-stacking |
6-Fluoro-1H-indazol-3-ol [4] [6] | 6-Fluoro | D-amino acid oxidase (DAAO) | IC₅₀: Nanomolar range | Arg283, Tyr228, Arg265 binding |
4-Methyl-1H-indazol-3-ol [9] | 4-Methyl, 3-hydroxy | Multi-target scaffold | Enhanced binding versatility | Tautomerism, H-bond donor/acceptor |
4-Methyl-1H-indazol-3-ol functions as a multifaceted pharmacophore, where its hydroxyl and methyl groups synergistically enhance target binding and selectivity. The 3-hydroxy group's ability to participate in strong hydrogen bonding is particularly crucial, enabling it to mimic the carboxylate group of endogenous ligands in enzymes like DAAO without the associated metabolic liabilities of carboxylic acids [4] [6]. This bioisosteric replacement strategy improves metabolic stability and membrane permeability, as evidenced by favorable in vitro ADME profiles of optimized derivatives, including enhanced metabolic stability in liver microsomes and adequate passive absorption in PAMPA assays [6]. The 4-methyl group contributes significantly to binding affinity through hydrophobic interactions and subtle modulation of electron density within the aromatic system, optimizing van der Waals contacts within enzyme pockets [9] .
The compound's utility extends beyond neurological targets to antimicrobial and anticancer applications. In antimicrobial scaffolds, molecular hybridization strategies link 4-Methyl-1H-indazol-3-ol to additional heterocycles (e.g., 1,2,3-triazole, 1,3,4-oxadiazole), creating multi-target agents that disrupt bacterial cell integrity and enzyme function simultaneously [2] [3]. These hybrid molecules demonstrate broad-spectrum activity against Gram-positive pathogens, with specific derivatives (e.g., 9b, 9c, 9h, 9i, 9j) exhibiting superior efficacy against S. pneumoniae compared to standard antibiotics [2]. Molecular docking confirms that these hybrids bind bacterial DNA gyrase (PDB: 1KZN) through a network of hydrogen bonds and hydrophobic contacts facilitated by the indazole core [3]. In oncology, the scaffold serves as a key building block in kinase inhibitors, where its planar structure intercalates in ATP-binding sites while the 3-hydroxy group anchors to catalytic residues [5] [9]. The following table summarizes key pharmacophore elements and their therapeutic applications:
Table 2: Pharmacophoric Elements and Therapeutic Applications of 4-Methyl-1H-indazol-3-ol Derivatives
Pharmacophoric Element | Therapeutic Application | Molecular Target | Observed Bioactivity | Structural Advantage |
---|---|---|---|---|
3-Hydroxy Group (H-bond donor/acceptor) | DAAO Inhibition [4] [6] | d-Amino Acid Oxidase | Increased plasma D-serine levels in vivo | Carboxylic acid bioisostere; improved CNS penetration |
4-Methyl Group (Hydrophobic moiety) | Antimicrobial Hybrids [2] [3] | Bacterial DNA Gyrase / Topoisomerase | MIC: 4.0±0.03 µg/mL (S. pneumoniae) | Enhanced lipophilicity; optimized enzyme pocket occupancy |
Tautomeric Equilibrium (3-hydroxy ↔ 3-oxo forms) | Multi-Target Agents [5] [9] | Kinases / Receptors | Broad-spectrum activity in anticancer leads | Adaptive binding to diverse protein environments |
The therapeutic exploration of indazoles has evolved remarkably from the serendipitous discovery of natural products to sophisticated structure-based drug design. Historically, indazole alkaloids were exceptionally rare in nature, with only a few isolated examples like Nigellicine, Nigeglanine, and Nigellidine identified from Nigella sativa seeds [9]. These natural compounds, though not containing the specific 4-methyl-3-hydroxy substitution pattern, demonstrated early evidence of indazole's biological potential. Synthetic interest intensified with the development of benzydamine (an anti-inflammatory agent containing the 1-benzyl-1H-indazol-3-ol moiety) in the 20th century, establishing indazoles as viable drug scaffolds [1] [5]. This first-generation compound highlighted the importance of the 3-hydroxy group for anti-inflammatory efficacy, though its impurity profile (including benzydamine impurity C, 1-benzyl-1H-indazol-3-ol) also underscored metabolic instability challenges [1].
Contemporary research leverages advanced synthetic and computational approaches to overcome historical limitations. Current synthetic methodologies enable precise functionalization at the C4 position, previously challenging due to regioselectivity issues in indazole chemistry [3] [9] . Modern trends focus on three primary areas: First, the development of dual heterocyclic hybrids incorporating 4-Methyl-1H-indazol-3-ol linked to triazoles or oxadiazoles for antimicrobial applications, demonstrating synergistic effects against resistant bacterial strains [2] [3]. Second, the optimization of DAAO inhibitors for neurological disorders, where fluorine substitutions at C6 enhance both potency and blood-brain barrier penetration, as evidenced by the in vivo efficacy of 6-fluoro-1H-indazol-3-ol in elevating plasma D-serine levels [4] [6]. Third, fragment-based drug discovery (FBDD) utilizes the core as a versatile building block for targeting kinases involved in cancer and inflammatory diseases, with several candidates entering clinical trials [5] [8]. The table below highlights key milestones:
Table 3: Evolution of Indazole-Based Therapeutics Highlighting 4-Methyl-1H-indazol-3-ol's Role
Era | Key Developments | Therapeutic Focus | Advances Enabled by 4-Methyl-1H-indazol-3-ol |
---|---|---|---|
Pre-1990s (Natural Products & Early Synthetics) | Isolation of Nigellicine/Nigeglanine [9]; Synthesis of benzydamine [1] [5] | Anti-inflammatory; Antimicrobial | Foundation for understanding indazole bioactivity; Recognition of 3-hydroxy pharmacophore |
1990s-2010s (Structure-Activity Relationship Era) | Development of benzydamine impurities characterization [1]; Indazole kinase inhibitors (e.g., axitinib analogs) [5] [9] | Oncology; Metabolic Diseases | Improved synthetic access; Rational modification at C4 position enhancing selectivity |
2020s-Present (Precision Therapeutics) | Dual heterocyclic antimicrobial hybrids [2] [3]; Nanomolar DAAO inhibitors (e.g., compound 37) [4] [6]; IRAK-4 inhibitors [8] | CNS Disorders; Antimicrobial Resistance; Targeted Oncology | Hybrid molecule designs overcoming resistance; Enhanced BBB penetration; Fragment-based drug discovery platforms |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1